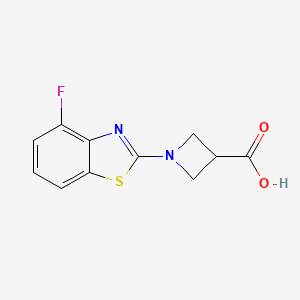

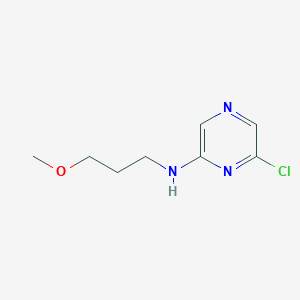

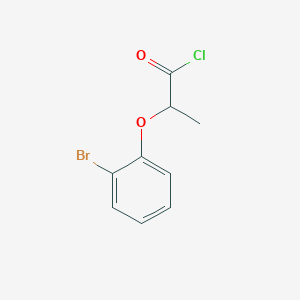

![molecular formula C12H12FN3O B1440580 (2-([6-(4-Fluorophenyl)pyridazin-3-YL]oxy)ethyl)amine CAS No. 1283109-05-6](/img/structure/B1440580.png)

(2-([6-(4-Fluorophenyl)pyridazin-3-YL]oxy)ethyl)amine

Overview

Description

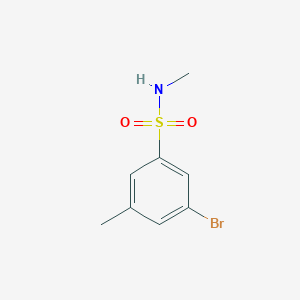

“(2-([6-(4-Fluorophenyl)pyridazin-3-YL]oxy)ethyl)amine” is a chemical compound with the CAS Number 1283109-05-6 . It has a molecular weight of 233.24 and a molecular formula of C12H12FN3O .

Synthesis Analysis

The synthesis of pyridazine derivatives, such as “(2-([6-(4-Fluorophenyl)pyridazin-3-YL]oxy)ethyl)amine”, has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . This strategy allows the variation of substituents at position 6 of the heterocyclic ring .Molecular Structure Analysis

The molecular structure of “(2-([6-(4-Fluorophenyl)pyridazin-3-YL]oxy)ethyl)amine” consists of a pyridazin-3-yl ring attached to a 4-fluorophenyl group at the 6th position and an ethylamine group through an oxygen atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyridazine derivatives include a Diaza–Wittig reaction as a key step . This reaction scheme represents an attractive methodology for the synthesis of novel fused pyridazine derivatives .Physical And Chemical Properties Analysis

The compound has a predicted density of 1.230±0.06 g/cm3 and a predicted boiling point of 446.9±45.0 °C . The melting point, MSDS, and flash point are not available .Scientific Research Applications

Antiviral Agent Development

The compound has been investigated for its potential as an antiviral agent. Researchers have synthesized and characterized the compound, exploring its physicochemical properties through density functional theory (DFT) and molecular docking analysis . The study suggests that the compound’s low energy gap indicates chemical reactivity, and its electrophilicity index points towards probable biological activity, making it a candidate for further antiviral research.

Molecular Recognition in Drug Discovery

The pyridazine heterocycle, a core component of the compound, exhibits unique physicochemical properties such as weak basicity and a high dipole moment. These properties are significant in molecular recognition and can be leveraged in drug discovery, particularly due to the heterocycle’s robust dual hydrogen-bonding capacity . This makes it valuable for drug-target interactions and could potentially reduce interactions with the cardiac hERG potassium channel.

Pharmacological Activity Spectrum

Pyridazine and pyridazinone derivatives, including the compound , have shown a wide range of pharmacological activities. These activities include antimicrobial, antidepressant, anti-hypertensive, anticancer, and antiplatelet effects . The compound’s pyridazine ring is present in some commercially available drugs and agrochemicals, indicating its broad applicability in medicinal chemistry.

Platelet Aggregation Inhibition

Derivatives of the compound have been synthesized and studied for their ability to inhibit calcium ion influx, which is essential for platelet aggregation activation . This mechanism of action is crucial for developing antiplatelet drugs, which can be used to prevent blood clots and associated cardiovascular events.

properties

IUPAC Name |

2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O/c13-10-3-1-9(2-4-10)11-5-6-12(16-15-11)17-8-7-14/h1-6H,7-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUGWELVSHDUCFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(C=C2)OCCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-([6-(4-Fluorophenyl)pyridazin-3-YL]oxy)ethyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1440512.png)